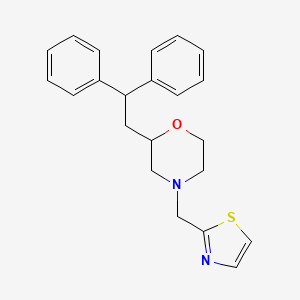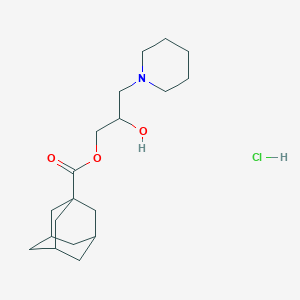![molecular formula C23H17Cl2N3O2 B6024325 N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B6024325.png)
N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide, also known as DCPIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in regulating cell volume and maintaining cellular homeostasis. In
科学研究应用
N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been used in a variety of scientific research applications, including studies on cell volume regulation, cancer research, and neuroscience. VRACs have been implicated in a range of physiological processes, including cell proliferation, migration, and apoptosis. This compound can be used to selectively inhibit VRACs, allowing researchers to study the role of these channels in various cellular processes.
In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This effect is thought to be due to the role of VRACs in regulating cell volume and maintaining cellular homeostasis. This compound has also been investigated as a potential treatment for traumatic brain injury, as VRACs have been implicated in the development of brain edema following injury.
作用机制
N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide selectively inhibits VRACs by binding to a specific site on the channel protein. VRACs are ion channels that allow the passage of chloride and other anions across the cell membrane. These channels are activated in response to changes in cell volume, allowing the cell to regulate its volume and maintain homeostasis. This compound binds to a site on the VRAC protein that is distinct from the pore region, blocking the passage of anions through the channel.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Inhibition of VRACs by this compound can lead to changes in cell volume and ion homeostasis, which can have downstream effects on cellular processes such as proliferation, migration, and apoptosis. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation.
实验室实验的优点和局限性
One advantage of using N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide in lab experiments is its selectivity for VRACs. This allows researchers to study the specific role of these channels in various cellular processes without affecting other ion channels or transporters. Additionally, this compound has been shown to have a low toxicity profile, making it a relatively safe compound to use in vitro and in vivo.
One limitation of using this compound is its relatively low potency compared to other VRAC inhibitors. This can make it difficult to achieve complete inhibition of VRACs in some experimental systems. Additionally, this compound has been shown to have some off-target effects, such as inhibition of other ion channels and transporters.
未来方向
There are many potential future directions for research on N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide and VRACs. One area of interest is the role of VRACs in cancer progression and metastasis. VRACs have been shown to be upregulated in many types of cancer, and inhibition of these channels has been shown to have anti-tumor effects. Further research is needed to determine the mechanisms underlying these effects and to identify potential therapeutic targets.
Another area of interest is the role of VRACs in the nervous system. VRACs have been implicated in a range of neurological disorders, including traumatic brain injury, stroke, and epilepsy. Further research is needed to determine the specific role of VRACs in these disorders and to identify potential therapeutic targets.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective inhibitor of VRACs, which are ion channels that play a crucial role in regulating cell volume and maintaining cellular homeostasis. This compound has been used in a variety of scientific research applications, including studies on cell volume regulation, cancer research, and neuroscience. This compound has a range of biochemical and physiological effects, and its selectivity for VRACs makes it a valuable tool for studying the role of these channels in various cellular processes.
合成方法
The synthesis of N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide involves the reaction of 3,4-dichloroaniline with 4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine-2,5-dione in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain this compound as a white crystalline solid. The yield of this compound is typically around 40-50%, and the purity can be increased through recrystallization.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2/c1-14-6-8-15(9-7-14)22-17-4-2-3-5-18(17)23(30)28(27-22)13-21(29)26-16-10-11-19(24)20(25)12-16/h2-12H,13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDKZRSFASHRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6024243.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6024251.png)
![5-bromo-2-{[2-(4-ethylphenoxy)ethyl]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6024259.png)
![1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B6024262.png)
![4-nitro-2-[2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6024281.png)
![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B6024283.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-isopropylbenzenesulfonohydrazide](/img/structure/B6024292.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6024297.png)
![2-[(3-methyl-1-piperidinyl)carbonyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B6024300.png)
![5-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(3-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6024307.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B6024310.png)

![6-{3-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6024315.png)